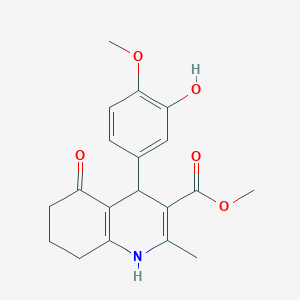

Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a 1,4-dihydropyridine (DHP) core fused with a cyclohexenone ring. The phenyl substituent at position 4 contains both a hydroxy (-OH) and methoxy (-OCH₃) group at positions 3 and 4, respectively.

Properties

IUPAC Name |

methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-10-16(19(23)25-3)17(11-7-8-15(24-2)14(22)9-11)18-12(20-10)5-4-6-13(18)21/h7-9,17,20,22H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDUYZIBSAJFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Studies have shown that derivatives of hexahydroquinoline compounds demonstrate potential in reducing oxidative damage in cellular models .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Various studies have reported that it exhibits activity against a range of bacteria and fungi. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains of pathogens .

Anti-inflammatory Effects

Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown potential in reducing inflammation in preclinical models. The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Pharmacological Applications

Cancer Research

This compound has garnered attention in cancer research due to its potential cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties. It has been suggested that it can protect neurons from damage induced by neurotoxic substances and oxidative stress, which is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers are exploring various derivatives of this compound to enhance its biological activity and selectivity for specific targets.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Antioxidant | |

| Compound C | Cytotoxic |

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties against Staphylococcus aureus, the compound demonstrated effective inhibition at low concentrations. This suggests its potential as a therapeutic agent against resistant bacterial infections .

Case Study 3: Neuroprotection

A recent study focused on the neuroprotective effects of this compound on neuronal cell cultures exposed to amyloid-beta peptides showed promising results in preventing cell death and maintaining cellular function .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The target compound’s 3-hydroxy-4-methoxyphenyl group is a key differentiator. Below is a comparison of substituent effects across analogs:

Key Observations :

- This may enhance solubility and intermolecular interactions .

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal trends in ring puckering and hydrogen bonding:

Table 2: Crystallographic Data for Selected Analogs

Key Observations :

- Analog 1’s dihedral angle (86.1°) between the phenyl and DHP rings suggests significant distortion, likely due to steric effects from the 4-OCH₃ group . The target compound’s 3-hydroxy group may further influence this angle.

- Hydrogen bonding in Analog 1 forms infinite chains via N–H···O interactions, whereas the target’s -OH group could enable additional O–H···O bonds, stabilizing the crystal lattice .

Hydrogen Bonding and Supramolecular Assembly

The -OH group in the target compound enables unique supramolecular interactions:

Biological Activity

Methyl 4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives. Its molecular formula is with a molecular weight of 325.38 g/mol. The structure features a hexahydroquinoline core substituted with a methoxy and hydroxy group that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study reported that related quinoline compounds exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various research efforts. Quinoline derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest. For example, a series of studies demonstrated that quinoline-based compounds effectively inhibited the growth of breast cancer cell lines (MCF-7 and T47D) with IC50 values in the low micromolar range (0.063–0.090 µM) .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW 264.7 cells . This suggests a potential for therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound is believed to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Through various signaling pathways (e.g., NF-kB), these compounds can trigger programmed cell death in malignant cells.

- Modulation of Gene Expression : Quinoline derivatives may alter the expression of genes associated with cell survival and proliferation.

Study on Anticancer Activity

A notable study evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis as evidenced by increased Annexin V staining .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.063 | Apoptosis induction |

| T47D | 0.090 | Cell cycle arrest |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages . The findings support its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.